molecular formula C12H12F3NO2 B1519286 2,2,2-trifluoroethyl 2,3-dihydro-1H-inden-5-ylcarbamate CAS No. 1087798-05-7

2,2,2-trifluoroethyl 2,3-dihydro-1H-inden-5-ylcarbamate

Cat. No. B1519286
M. Wt: 259.22 g/mol
InChI Key: BGOFCGWDLXNOGC-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoroethyl 2,3-dihydro-1H-inden-5-ylcarbamate” is a chemical compound with the molecular formula C12H12F3NO2 . It has a molecular weight of 259.22 g/mol .


Molecular Structure Analysis

The molecular structure of “2,2,2-trifluoroethyl 2,3-dihydro-1H-inden-5-ylcarbamate” consists of 12 carbon atoms, 12 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

Synthesis and Chemical Properties

  • Difluorinated Polyols Synthesis : Trifluoroethyl N-[2-(tert-butyldiphenylsilyloxy)ethyl]-N-isopropylcarbamate, a related compound, has been used in syntheses of difluorinated polyols. This involves dehydrofluorination–metallation followed by addition to aldehydes, resulting in allylic alcohols. Further reactions lead to difluorinated polyols upon deprotection (Balnaves, Percy, & Palmer, 1999).

Chiral Discrimination and Chromatography

  • Chiral Discrimination in Liquid Chromatography : Cellulose tris(5-fluoro-2-methylphenylcarbamate), a related carbamate, has been employed as a chiral stationary phase in high-performance liquid chromatography (HPLC) for the enantioseparation of certain compounds (Yashima, Yamamoto, & Okamoto, 1996).
  • Enhanced Chiral Recognition Abilities : Various phenylcarbamates of cellulose and amylose, including fluoro-substituted variants, have shown excellent chiral recognition abilities in HPLC, offering insights into the effects of different substituents on chiral discrimination (Chankvetadze et al., 1997).

Photoredox Catalysis in Organic Synthesis

  • Catalytic Fluoromethylation of Carbon-Carbon Bonds : Trifluoromethyl and difluoromethyl groups, similar to those in 2,2,2-trifluoroethyl carbamates, are crucial in pharmaceuticals and agrochemicals. Photoredox catalysis has been a key tool in such fluoromethylation processes, offering new pathways in organic synthesis (Koike & Akita, 2016).

Catalysis and Chemical Transformations

  • Lewis Acid Catalysis in Organic Reactions : Scandium trifluoromethanesulfonate, a related trifluoromethyl compound, has been used as a highly effective Lewis acid catalyst in organic reactions like acylation of alcohols (Ishihara et al., 1996).

Molecular Structure and Antibacterial Activity

  • Structural and Antibacterial Studies : Research on a structurally related compound, 2,3a,8b-trihydroxy-3-(thiophen-2-ylcarbonyl)-2-(trifluoromethyl)-2,3,3a,8b-tetrahydro-4H-indeno[1,2-b]furan-4-one, revealed its crystal structure and potential antibacterial activity, highlighting the diverse applications of trifluoromethyl carbamates (Obafemi et al., 2013).

Enantioseparation in Chromatography

  • Fast Enantioseparation in HPLC : A study demonstrated the baseline enantioseparation of a compound using cellulose tris(3,5-dimethylphenylcarbamate), related to the 2,2,2-trifluoroethyl carbamate, on a monolithic silica support in HPLC, achieving rapid separation times (Chankvetadze, Yamamoto, & Okamoto, 2003).

properties

IUPAC Name

2,2,2-trifluoroethyl N-(2,3-dihydro-1H-inden-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2/c13-12(14,15)7-18-11(17)16-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOFCGWDLXNOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(2,3-dihydro-1H-inden-5-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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